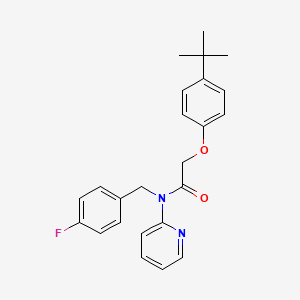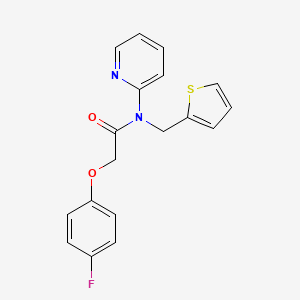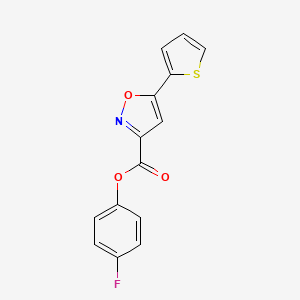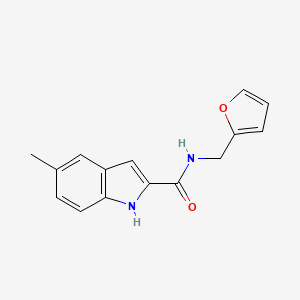
2-(4-tert-butylphenoxy)-N-(4-fluorobenzyl)-N-(pyridin-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that combines a tert-butylphenoxy group, a fluorophenylmethyl group, and a pyridin-2-yl group
Vorbereitungsmethoden
The synthesis of 2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE typically involves multiple steps, including condensation, alkylation, and amide formation. The initial step often involves the condensation of 4-tert-butylphenol with an appropriate aldehyde or ketone to form the phenoxy intermediate. This intermediate is then subjected to alkylation with a fluorophenylmethyl halide under basic conditions to introduce the fluorophenylmethyl group. Finally, the resulting compound is reacted with pyridin-2-ylamine to form the desired acetamide through an amide bond formation reaction .
Analyse Chemischer Reaktionen
2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or quinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.
Wissenschaftliche Forschungsanwendungen
2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Wirkmechanismus
The mechanism of action of 2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-(4-TERT-BUTYLPHENOXY)-N-[(4-FLUOROPHENYL)METHYL]-N-(PYRIDIN-2-YL)ACETAMIDE can be compared with similar compounds such as:
2-(4-tert-Butylphenoxy)propanoic acid: This compound shares the tert-butylphenoxy group but differs in its overall structure and applications.
4-tert-Butylphenol: A simpler compound that serves as a precursor in the synthesis of more complex molecules.
2,4-di-tert-butylphenol: Another related compound with multiple tert-butyl groups, used in different industrial applications.
Eigenschaften
Molekularformel |
C24H25FN2O2 |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
2-(4-tert-butylphenoxy)-N-[(4-fluorophenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C24H25FN2O2/c1-24(2,3)19-9-13-21(14-10-19)29-17-23(28)27(22-6-4-5-15-26-22)16-18-7-11-20(25)12-8-18/h4-15H,16-17H2,1-3H3 |
InChI-Schlüssel |
VBIMHMHCCMEWCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)N(CC2=CC=C(C=C2)F)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-ethoxybenzamide](/img/structure/B14986439.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)
![N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
![N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)
![5-chloro-N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(2-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide](/img/structure/B14986479.png)

![5-bromo-3-[4-(diethylamino)benzyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B14986505.png)
![5-[(2-methoxy-4-{[(pyridin-3-ylmethyl)amino]methyl}phenoxy)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986516.png)
![N-(2-methoxyphenyl)-4,6-dimethyl-2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}pyridine-3-carboxamide](/img/structure/B14986518.png)

![N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-fluorobenzamide](/img/structure/B14986533.png)
![2-(4-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14986535.png)

